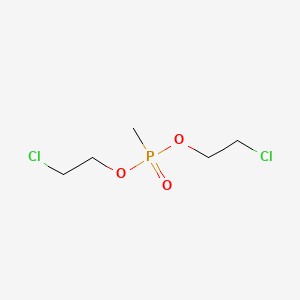
Bis(2-chloroethyl) methylphosphonate
Overview
Description
Bis(2-chloroethyl) methylphosphonate is an organophosphorus compound with the molecular formula
CH3P(O)(OCH2CH2Cl)2
. It is known for its use in various chemical reactions and industrial applications due to its unique chemical properties. This compound is characterized by the presence of two 2-chloroethyl groups and a methylphosphonate group, making it a versatile reagent in organic synthesis.Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-chloroethyl) methylphosphonate typically involves the reaction of methylphosphonic dichloride with ethylene oxide. The reaction proceeds as follows:
CH3P(O)Cl2+2CH2CH2O→CH3P(O)(OCH2CH2Cl)2
This reaction is usually carried out under controlled conditions to ensure the complete conversion of the reactants. The reaction temperature is maintained around 0-5°C to prevent the decomposition of the product. The reaction mixture is then purified through distillation to obtain this compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where methylphosphonic dichloride and ethylene oxide are reacted under controlled conditions. The process includes:
Reactant Mixing: Methylphosphonic dichloride and ethylene oxide are mixed in a reactor.
Reaction Control: The temperature and pressure are carefully controlled to optimize the reaction rate and yield.
Purification: The crude product is purified using distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Bis(2-chloroethyl) methylphosphonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the 2-chloroethyl groups can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form methylphosphonic acid and 2-chloroethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Hydrolysis: The reaction with water can be catalyzed by acids or bases to increase the reaction rate.
Major Products Formed
Nucleophilic Substitution: Products include substituted phosphonates, such as bis(2-hydroxyethyl) methylphosphonate.
Oxidation: Products include methylphosphonic acid derivatives.
Hydrolysis: The major products are methylphosphonic acid and 2-chloroethanol.
Scientific Research Applications
Bis(2-chloroethyl) methylphosphonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate esters and other organophosphorus compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which bis(2-chloroethyl) methylphosphonate exerts its effects involves the interaction of its reactive chlorine atoms with nucleophilic sites in other molecules. This can lead to the formation of covalent bonds, resulting in the modification of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl) ether: Similar in structure but lacks the phosphonate group.
Methylphosphonic dichloride: Precursor to bis(2-chloroethyl) methylphosphonate, containing two chlorine atoms directly bonded to phosphorus.
Bis(2-chloroethyl) phosphoric acid: Contains a phosphoric acid group instead of a phosphonate group.
Uniqueness
This compound is unique due to the presence of both 2-chloroethyl groups and a methylphosphonate group This combination imparts distinct reactivity and versatility, making it valuable in various chemical and industrial applications
Properties
IUPAC Name |
1-chloro-2-[2-chloroethoxy(methyl)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl2O3P/c1-11(8,9-4-2-6)10-5-3-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTIBLAAEZFRHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(OCCCl)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407555 | |
| Record name | Bis(2-chloroethyl) methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2799-58-8 | |
| Record name | Bis(2-chloroethyl) methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-chloroethyl) methylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



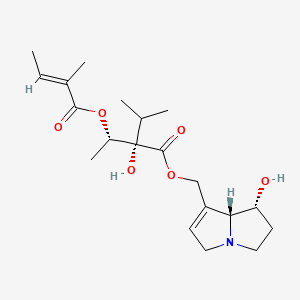
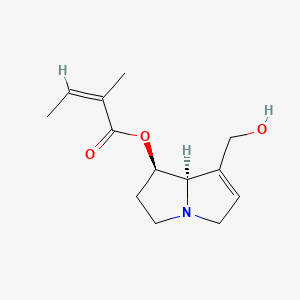
![3-[(E)-octadec-9-enoyl]oxypropyl (E)-octadec-9-enoate](/img/structure/B1609194.png)
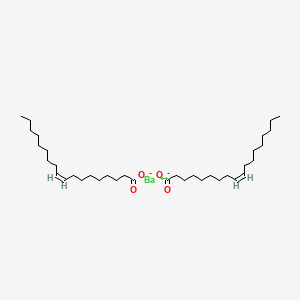
![[(E)-2-cyanoethenyl]azanium;prop-2-enoic acid](/img/structure/B1609197.png)
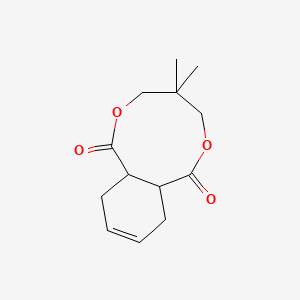
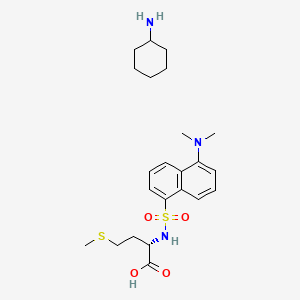
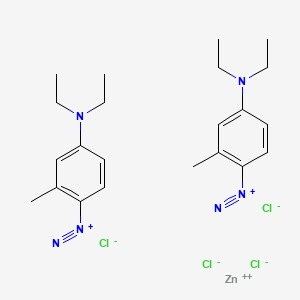
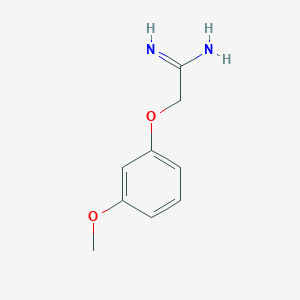

![[4-(Benzylamino-methyl)-phenyl]-dimethyl-amine](/img/structure/B1609207.png)

![[4-(2-Chlorophenoxy)phenyl]methanamine](/img/structure/B1609210.png)
